molecular formula C19H32N2O7 B12840687 rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate

rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate

Cat. No.: B12840687
M. Wt: 400.5 g/mol
InChI Key: WTBQFODOOPLYHD-JWTNVVGKSA-N
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Description

The compound rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate is a complex organic molecule known for its applications in copper-free click chemistry. This compound is characterized by its unique bicyclic structure and multiple ethoxy groups, making it highly versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate typically involves multiple steps. The starting material is often a bicyclic nonyne derivative, which undergoes a series of reactions to introduce the aminooxy and ethoxy groups. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

The compound rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used in the synthesis of complex molecules through click chemistry. Its ability to undergo SPAAC reactions makes it a valuable tool for constructing bioconjugates and polymers .

Biology

In biological research, the compound is used for labeling and imaging applications. The copper-free nature of the click reactions ensures that the process is biocompatible and does not introduce cytotoxicity .

Medicine

In medicine, the compound is explored for drug delivery systems and the development of targeted therapies. Its ability to form stable triazole linkages is advantageous for creating drug conjugates .

Industry

In the industrial sector, the compound is used for the functionalization of materials, including the development of responsive hydrogels and coatings .

Mechanism of Action

The mechanism of action of rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate primarily involves its participation in click chemistry reactions. The strained alkyne in the bicyclic structure reacts with azides to form triazoles through a cycloaddition mechanism. This reaction is facilitated by the strain in the alkyne, which lowers the activation energy and allows the reaction to proceed without a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate lies in its multiple ethoxy groups, which enhance its solubility and reactivity. Additionally, the aminooxy group provides versatility for further functionalization .

Properties

Molecular Formula

C19H32N2O7

Molecular Weight

400.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate

InChI

InChI=1S/C19H32N2O7/c20-27-13-11-24-9-7-23-8-10-25-12-14-28-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22)/t16-,17+,18?

InChI Key

WTBQFODOOPLYHD-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NOCCOCCOCCOCCON)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NOCCOCCOCCOCCON)CCC#C1

Origin of Product

United States

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